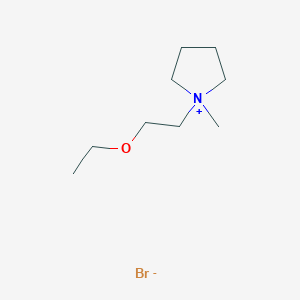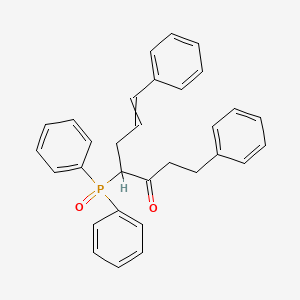
2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining benzimidazole moieties with a cyclohexadienone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one typically involves multi-step organic reactions The initial step often includes the formation of benzimidazole derivatives through the condensation of o-phenylenediamine with carboxylic acids or their derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization, chromatography, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole rings or the cyclohexadienone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole moieties can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)-4-methylphenol
- 2-(1H-Benzimidazol-2-yl)-6-methylphenol
- 2-(1H-Benzimidazol-2-yl)-4,6-dimethylphenol
Uniqueness
Compared to similar compounds, 2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one exhibits unique structural features, such as the presence of both benzimidazole and cyclohexadienone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
769171-68-8 |
|---|---|
Formule moléculaire |
C21H16N4O |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2,6-bis(1H-benzimidazol-2-yl)-4-methylphenol |
InChI |
InChI=1S/C21H16N4O/c1-12-10-13(20-22-15-6-2-3-7-16(15)23-20)19(26)14(11-12)21-24-17-8-4-5-9-18(17)25-21/h2-11,26H,1H3,(H,22,23)(H,24,25) |
Clé InChI |
XWGHLAQUXMGEAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C2=NC3=CC=CC=C3N2)O)C4=NC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14210255.png)


![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
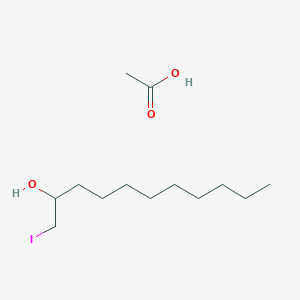
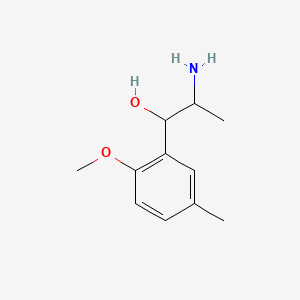
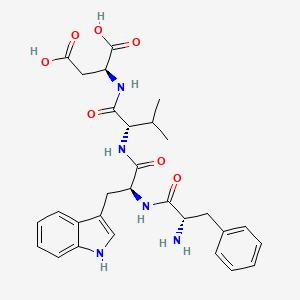
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)

![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)

![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)
